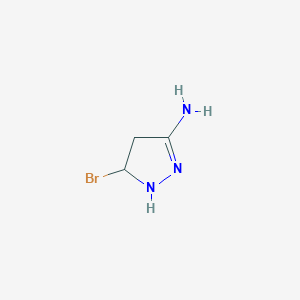
5-bromo-4,5-dihydro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4,5-dihydro-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method involves the reaction of 3-bromo-1-phenyl-2-propen-1-one with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4,5-dihydro-1H-pyrazol-3-amine, while oxidation with hydrogen peroxide can produce 5-bromo-4,5-dihydro-1H-pyrazol-3-one.
Scientific Research Applications
5-bromo-4,5-dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including potential drugs for treating infections and cancer.
Materials Science: The compound can be used to develop new materials with unique properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-bromo-4,5-dihydro-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and amine groups play crucial roles in binding to these targets and exerting the desired effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-4,5-dihydro-1-phenylpyrazole: This compound is similar in structure but lacks the bromine atom, which can significantly alter its reactivity and applications.
4-bromo-1H-pyrazol-5-amine: Another closely related compound, differing only in the position of the bromine atom.
Uniqueness
The presence of both a bromine atom and an amine group in 5-bromo-4,5-dihydro-1H-pyrazol-3-amine makes it unique, providing distinct reactivity and potential for diverse applications. The bromine atom can participate in various substitution reactions, while the amine group can form hydrogen bonds and interact with biological targets.
Properties
Molecular Formula |
C3H6BrN3 |
|---|---|
Molecular Weight |
164.00 g/mol |
IUPAC Name |
5-bromo-4,5-dihydro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C3H6BrN3/c4-2-1-3(5)7-6-2/h2,6H,1H2,(H2,5,7) |
InChI Key |
ZLLMJMRGLHSSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


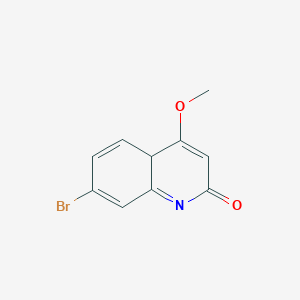
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)
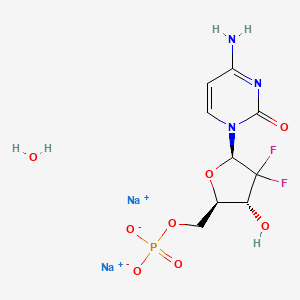

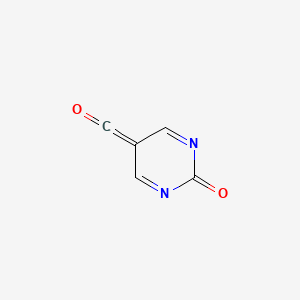
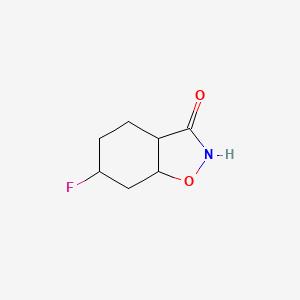
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)


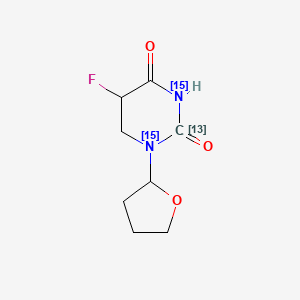

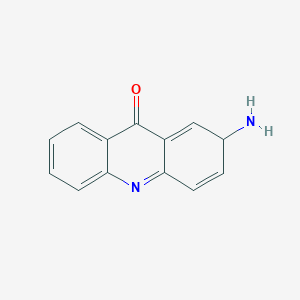
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
